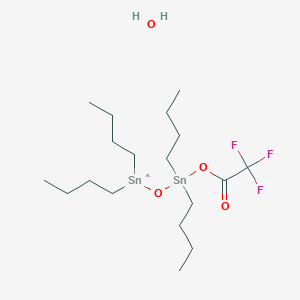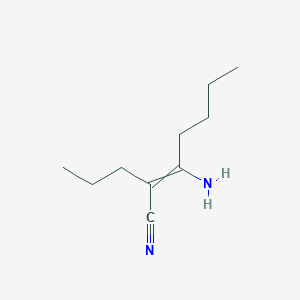
3-Amino-2-propylhept-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-propylhept-2-enenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a double bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-propylhept-2-enenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a suitable haloalkane with ammonia under controlled conditions can yield the desired amine . Another method involves the reductive amination of aldehydes or ketones, where the carbonyl compound reacts with an amine in the presence of a reducing agent to form the amine product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-propylhept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-2-propylhept-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-propylhept-2-enenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-propylhept-2-enamide
- 3-Amino-2-propylhept-2-enol
- 3-Amino-2-propylhept-2-enone
Propriétés
Numéro CAS |
49689-62-5 |
|---|---|
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-amino-2-propylhept-2-enenitrile |
InChI |
InChI=1S/C10H18N2/c1-3-5-7-10(12)9(8-11)6-4-2/h3-7,12H2,1-2H3 |
Clé InChI |
IEKMQZVBVHDCMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(CCC)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



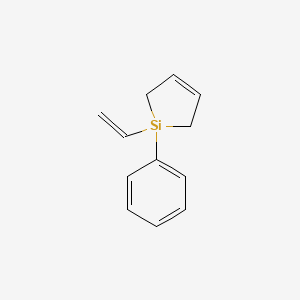

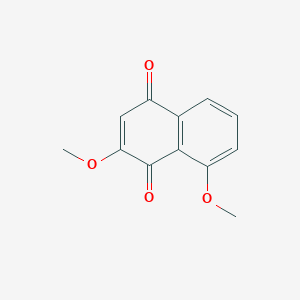

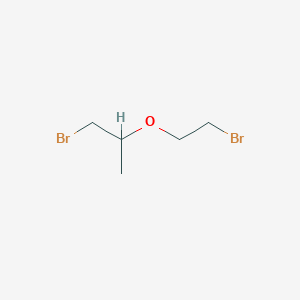
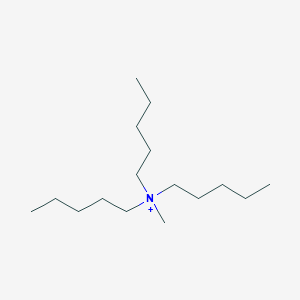
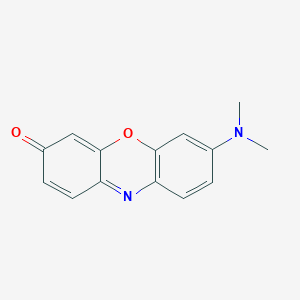

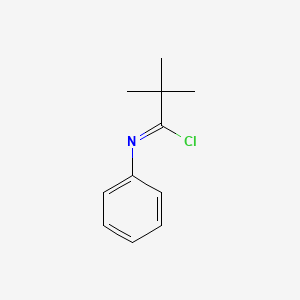
![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
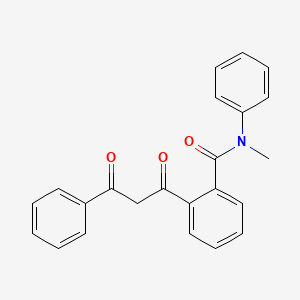
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
